(S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (S)-N-Methylcoclaurine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-N-methylcoclaurine is primarily located in the membrane (predicted from logP).
(S)-N-methylcoclaurine is the (S)-enantiomer of N-methylcoclaurine. It has a role as a mouse metabolite. It is a conjugate base of a (S)-N-methylcoclaurinium(1+). It is an enantiomer of a (R)-N-methylcoclaurine.
Brand Name: Vulcanchem
CAS No.: 3423-07-2
VCID: VC20819256
InChI: InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

(S)-N-Methylcoclaurine

CAS No.: 3423-07-2

Cat. No.: VC20819256

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Methylcoclaurine - 3423-07-2

Specification

Description (S)-N-Methylcoclaurine belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (S)-N-Methylcoclaurine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-N-methylcoclaurine is primarily located in the membrane (predicted from logP).
(S)-N-methylcoclaurine is the (S)-enantiomer of N-methylcoclaurine. It has a role as a mouse metabolite. It is a conjugate base of a (S)-N-methylcoclaurinium(1+). It is an enantiomer of a (R)-N-methylcoclaurine.
CAS No. 3423-07-2
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Standard InChI InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
Standard InChI Key BOKVLBSSPUTWLV-INIZCTEOSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC

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